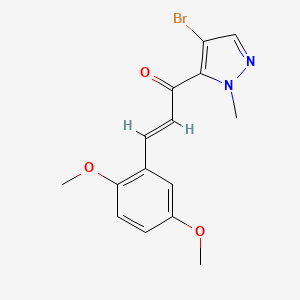![molecular formula C17H27N3O4S B5264925 N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5264925.png)
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide, also known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. E-4031 is a selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, and has been shown to have a number of important applications in the study of cardiac electrophysiology.
作用機序
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide works by selectively inhibiting the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This current is responsible for the repolarization of the cardiac action potential, and its inhibition by this compound can lead to prolongation of the action potential duration and the development of early afterdepolarizations (EADs), which can trigger cardiac arrhythmias.
Biochemical and Physiological Effects:
This compound has a number of important biochemical and physiological effects, including the selective inhibition of the IKr current in cardiac cells, which can lead to prolongation of the action potential duration and the development of EADs. This compound has also been shown to have antiarrhythmic effects in animal models of cardiac arrhythmias, and has been used to develop new treatments for these conditions.
実験室実験の利点と制限
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has a number of advantages for use in lab experiments, including its selectivity for the IKr current in cardiac cells, which allows for the study of specific mechanisms of cardiac arrhythmias. However, there are also some limitations to its use, including the potential for off-target effects on other ion channels, and the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are a number of potential future directions for research on N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide and its applications in cardiac electrophysiology. These include the development of new drugs that selectively target the IKr current in cardiac cells, as well as the use of this compound and other compounds to study the mechanisms of cardiac arrhythmias in more detail. Additionally, this compound may have potential applications in other areas of research, such as the study of ion channel function in other tissues and organs.
合成法
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-nitrobenzoyl chloride with N-ethyl-3-(1-pyrrolidinyl)propylamine, followed by reduction of the resulting nitro compound with zinc in acetic acid. Other methods include the reaction of 2-methoxy-5-nitrobenzoyl chloride with N-ethyl-3-(1-pyrrolidinyl)propylamine in the presence of a base such as triethylamine, followed by reduction of the resulting nitro compound with a reducing agent such as sodium dithionite.
科学的研究の応用
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of cardiac electrophysiology. Its ability to selectively inhibit the IKr current in cardiac cells has made it a valuable tool for studying the mechanisms of cardiac arrhythmias, as well as for developing new treatments for these conditions. This compound has also been used to study the effects of drugs and other compounds on cardiac electrophysiology, and has been shown to be a useful tool for screening potential new drugs for their effects on cardiac function.
特性
IUPAC Name |
N-ethyl-2-methoxy-5-(3-pyrrolidin-1-ylpropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-3-18-17(21)15-13-14(7-8-16(15)24-2)25(22,23)19-9-6-12-20-10-4-5-11-20/h7-8,13,19H,3-6,9-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZURCHLFGJWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)propanamide](/img/structure/B5264858.png)
![3-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5264863.png)
![1-[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5264871.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5264877.png)
![3-{2-[(cyclopropylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5264890.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5264895.png)
![2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5264908.png)
![2-{3-oxo-3-[3-(1-pyrrolidinyl)-1-piperidinyl]propyl}-1,3-benzothiazole](/img/structure/B5264913.png)
![3-(4-chlorophenyl)-5-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5264916.png)
![N-(5-chloro-2-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264922.png)
![(4R)-4-(4-{[(4-fluoro-3-methylbenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5264932.png)
![methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate](/img/structure/B5264933.png)
